2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridazinone ring and a thiophene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the methoxy and dimethyl groups.
The next step involves the formation of the pyridazinone ring. This can be achieved through a cyclization reaction, where the indole derivative is reacted with a suitable precursor under specific conditions. The thiophene group is then introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with methoxy and methyl groups.
Indole-3-carbaldehyde: A precursor for the synthesis of various bioactive compounds.
Uniqueness
What sets 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one apart is its unique combination of functional groups and ring systems. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.
Biological Activity
The compound 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one , identified by its CAS number 103858-17-9 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N2O2S, with a molecular weight of approximately 288.37 g/mol . The structure features a pyridazinone core substituted with an indole derivative and a thiophene ring, which is significant for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₂O₂S |
Molecular Weight | 288.37 g/mol |
CAS Number | 103858-17-9 |
LogP | 2.291 |
PSA | 17.40 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available indole derivatives and thiophene compounds. The process includes key steps such as condensation reactions and cyclization to form the pyridazinone structure.
Antimicrobial Activity
Recent studies have indicated that derivatives of indole and pyridazine exhibit significant antimicrobial properties. For example, compounds structurally related to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and E. coli .
Anticancer Potential
Research has highlighted the anticancer potential of indole-based compounds. A study demonstrated that similar indole derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific compound has not been extensively tested for anticancer activity; however, its structural analogs have provided promising results in vitro.
Case Studies
- Antimicrobial Efficacy : In a comparative study, derivatives similar to the compound demonstrated inhibition zones ranging from 15 to 30 mm against various bacterial strains using disk diffusion methods .
- In Vivo Studies : A recent investigation into a related indole compound showed significant tumor growth reduction in xenograft models, suggesting that further exploration of this class of compounds could yield effective anticancer therapies .
- Mechanistic Insights : Studies have explored the interaction of indole derivatives with biological targets such as enzymes involved in inflammation and cancer progression, providing insights into their therapeutic mechanisms .
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C21H19N3O3S/c1-13-21(15-11-14(27-3)6-8-17(15)23(13)2)18(25)12-24-20(26)9-7-16(22-24)19-5-4-10-28-19/h4-11H,12H2,1-3H3 |
InChI Key |
ZPWWELHVQGLEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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